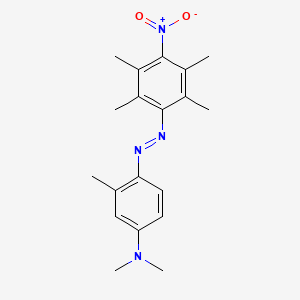
4'-(Dimethylamino)-4-nitro-2,2',3,5,6-pentamethylazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings This particular compound is notable for its unique structural features, including multiple methyl groups and functional groups such as dimethylamino and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, in the presence of sodium nitrite and hydrochloric acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 2,2’,3,5,6-pentamethylaniline, under basic conditions. This step results in the formation of the azo compound.
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Reduction: 4’-(Dimethylamino)-4-amino-2,2’,3,5,6-pentamethylazobenzene.
Oxidation: 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene N-oxide.
Substitution: Halogenated derivatives of the parent compound.
科学研究应用
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene has several scientific research applications:
Chemistry: Used as a dye and a chromophore in various chemical reactions and studies.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of advanced materials, such as photoresponsive polymers and coatings.
作用机制
The mechanism of action of 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization process can affect the compound’s physical and chemical properties, making it useful in applications such as molecular switches and sensors.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)azobenzene: Lacks the nitro and multiple methyl groups present in 4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene.
4-Nitroazobenzene: Lacks the dimethylamino and multiple methyl groups.
2,2’,3,5,6-Pentamethylazobenzene: Lacks the dimethylamino and nitro groups.
Uniqueness
4’-(Dimethylamino)-4-nitro-2,2’,3,5,6-pentamethylazobenzene is unique due to its combination of functional groups and multiple methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
200130-74-1 |
|---|---|
分子式 |
C19H24N4O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N,N,3-trimethyl-4-[(2,3,5,6-tetramethyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C19H24N4O2/c1-11-10-16(22(6)7)8-9-17(11)20-21-18-12(2)14(4)19(23(24)25)15(5)13(18)3/h8-10H,1-7H3 |
InChI 键 |
MSPOEHLRWULPPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C(=C(C(=C2C)C)[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
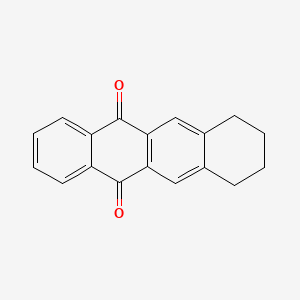
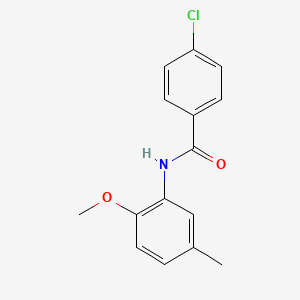
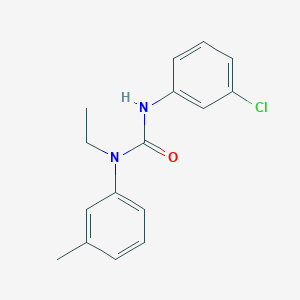
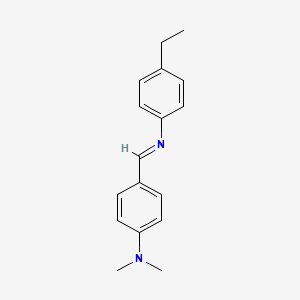
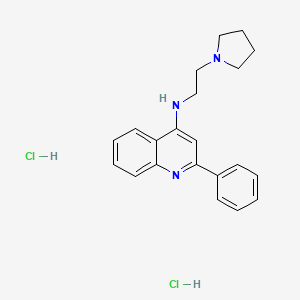
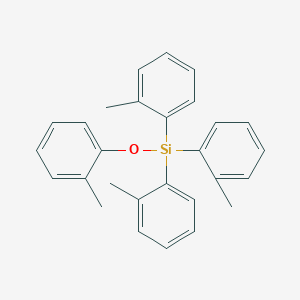
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
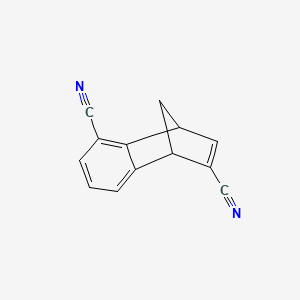
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
